4-({[(2-Chlorophenyl)carbamoyl]amino}methyl)benzenesulfonamide
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Overview
Description
4-({[(2-CHLOROANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorinated aniline group, a carbonyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2-CHLOROANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the chlorination of aniline to produce 2-chloroaniline. This intermediate is then reacted with a carbonyl-containing compound to form the corresponding amide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. Additionally, the use of catalysts and solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-({[(2-CHLOROANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the aniline group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-({[(2-CHLOROANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[(2-CHLOROANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-({[(4-CHLOROANILINO)CARBONYL]AMINO)BENZOATE: Shares a similar structure but with a benzoate group instead of a benzenesulfonamide group.
2-({[(4-CHLOROANILINO)CARBONYL]AMINO)ACETAMIDE: Contains an acetamide group instead of a benzenesulfonamide group.
Uniqueness
The uniqueness of 4-({[(2-CHLOROANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE lies in its combination of a chlorinated aniline group, a carbonyl group, and a benzenesulfonamide moiety.
Properties
Molecular Formula |
C14H14ClN3O3S |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-[(4-sulfamoylphenyl)methyl]urea |
InChI |
InChI=1S/C14H14ClN3O3S/c15-12-3-1-2-4-13(12)18-14(19)17-9-10-5-7-11(8-6-10)22(16,20)21/h1-8H,9H2,(H2,16,20,21)(H2,17,18,19) |
InChI Key |
QDHGLUBPFVCUMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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